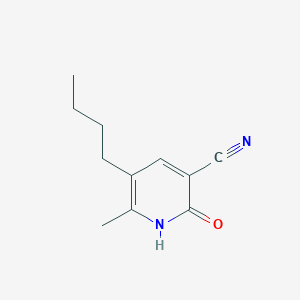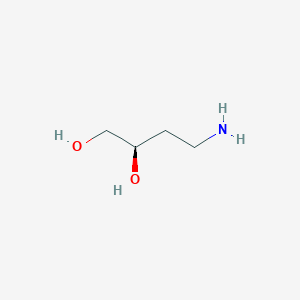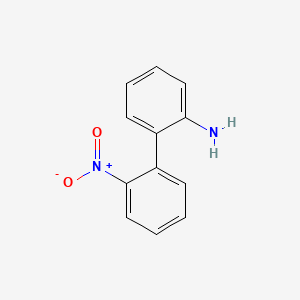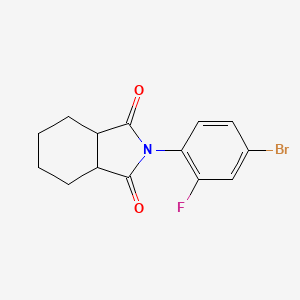
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline, 2-methoxybenzaldehyde, and methyl anthranilate.
Condensation Reaction: 3-fluoroaniline reacts with 2-methoxybenzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with methyl anthranilate under basic conditions to form the quinazolinone core.
Methylation: The final step involves methylation of the quinazolinone core to introduce the 8-methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Halogen substitution reactions can occur at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Halogenated quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways: It modulates signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chlorophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one
- 2-(3-Bromophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one
- 2-(3-Iodophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one
Uniqueness
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its halogenated analogs.
Propiedades
Número CAS |
923275-05-2 |
|---|---|
Fórmula molecular |
C16H13FN2O2 |
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2/c1-9-13(21-2)7-6-12-14(9)18-15(19-16(12)20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20) |
Clave InChI |
AJJLQHVGZQTMRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8723041.png)


![1-(3-nitro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8723069.png)

![5-Chloro-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8723089.png)

![6-chloro-3-chloromethyl-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B8723118.png)




